4-(6-Chloropyridin-3-yl)morpholine
Description
4-(6-Chloropyridin-3-yl)morpholine (CAS: 311774-34-2; molecular formula: C10H13ClN2O) is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 6 and a morpholine group at position 4. This compound is primarily utilized in industrial and scientific research, including applications in chemical synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
4-(6-chloropyridin-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZFZIJYMKWDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465060 | |
| Record name | 4-(6-chloropyridin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633283-57-5 | |
| Record name | 4-(6-chloropyridin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyridin-3-yl)morpholine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloropyridin-3-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include N-oxides of the original compound.
Reduction Reactions: Products include reduced forms of the pyridine ring, such as piperidine derivatives.
Scientific Research Applications
4-(6-Chloropyridin-3-yl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(6-Chloropyridin-3-yl)morpholine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis compare 4-(6-Chloropyridin-3-yl)morpholine with five structurally related compounds, emphasizing differences in structure, applications, and biological or chemical properties.
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Comparative Insights
Structural Variations and Electronic Effects
- Pyridine vs. Pyridazine : The pyridazine ring in 4-(6-Chloropyridazin-3-yl)morpholine introduces two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity compared to the single nitrogen in pyridine-based analogs. This may influence solubility and receptor-binding interactions .
- Chlorine Substitution : The dichlorinated pyrimidine in 4-(4,6-Dichloropyrimidin-2-yl)morpholine increases electrophilicity, making it reactive in cross-coupling reactions for agrochemical synthesis .
Biological Activity
4-(6-Chloropyridin-3-yl)morpholine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a morpholine ring substituted with a chlorinated pyridine moiety, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁ClN₂O |
| Molecular Weight | 216.66 g/mol |
| SMILES | ClC1=CC=NC(=C1)N2CCOCC2 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific pathways involved in cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The presence of the chloropyridine moiety may enhance binding affinity to target enzymes, potentially disrupting their normal function.
- Receptor Modulation : The compound may influence receptor activity, leading to altered signaling pathways associated with cancer progression and other diseases.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of this compound on human breast carcinoma (MCF-7) cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential antimicrobial activity. Tests against several bacterial strains revealed inhibition zones indicative of bactericidal effects.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High (IC50 ~10 µM) | Moderate |
| 4-(Chlorophenyl)morpholine | Moderate (IC50 ~20 µM) | Low |
| 4-(Pyridin-3-yl)morpholine | Low (IC50 ~50 µM) | High |
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications at the morpholine ring or the chloropyridine substituent have been explored to improve potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
